molecular formula C11H13N3O B13157608 2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde

2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde

Cat. No.: B13157608
M. Wt: 203.24 g/mol
InChI Key: OKWSHQYZWOCUCG-UHFFFAOYSA-N
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Description

2-(2-Azabicyclo[2.2.1]heptan-2-yl)pyrimidine-5-carbaldehyde is a sophisticated bifunctional reagent designed for advanced synthetic and medicinal chemistry applications. This compound integrates a conformationally rigid 2-azabicyclo[2.2.1]heptane moiety with a versatile pyrimidine-5-carbaldehyde group, making it a valuable scaffold for constructing complex molecules with potential biological activity. The bridged bicyclic structure imposes significant stereochemical constraint, which can be exploited to enhance the binding affinity and selectivity of drug candidates . The aldehyde functionality provides a critical synthetic handle for further derivatization via nucleophilic addition or reductive amination, allowing researchers to efficiently build chemical libraries. The core azabicyclo[2.2.1]heptane structure is a privileged scaffold in drug discovery, famously known as the core of Vince lactam . This structure is a recognized precursor to blockbuster antiviral agents such as Carbovir and Abacavir . Its application extends to other therapeutic areas, including the development of neuraminidase inhibitors and other antiviral compounds . Furthermore, derivatives of this bicyclic system have been investigated for their potential as analgesics and anti-inflammatory agents . The specific integration with a pyrimidine ring, as seen in this compound, is a common strategy in medicinal chemistry, as pyrimidines are frequently found in pharmaceuticals and agrochemicals. This product is intended for use in drug discovery research, hit-to-lead optimization, and as a building block for the synthesis of more complex chemical entities. Handling Precautions: For Research Use Only. Not intended for diagnostic or therapeutic use. This product is to be handled by qualified laboratory personnel only. Please refer to the Safety Data Sheet for detailed handling and disposal information.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(2-azabicyclo[2.2.1]heptan-2-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H13N3O/c15-7-9-4-12-11(13-5-9)14-6-8-1-2-10(14)3-8/h4-5,7-8,10H,1-3,6H2

InChI Key

OKWSHQYZWOCUCG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CN2C3=NC=C(C=N3)C=O

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition Approach

The most prominent method involves a Diels-Alder reaction between cyclopentadiene and methanesulfonyl cyanide, as described in patent literature. This approach offers a straightforward, high-yield route to the key intermediate, 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene :

  • Reactants :

    • Cyclopentadiene (in stoichiometric or slight excess)
    • Methanesulfonyl cyanide
  • Reaction Conditions :

    • Solvent: Dichloromethane or other halogenated hydrocarbons
    • Temperature: -20°C to +40°C
    • Reaction time: Several hours with stirring
  • Process :

    • The cyclopentadiene reacts with methanesulfonyl cyanide to form a tosyl azanorbornadiene intermediate.
    • This intermediate is then hydrolyzed under acidic conditions (e.g., acetic acid) to yield 2-azabicyclo[2.2.1]hept-5-en-3-one .

Hydrolysis and Final Conversion

Hydrolysis of the sulfonyl group in the intermediate produces the target lactam:

3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene → hydrolysis → 2-Azabicyclo[2.2.1]hept-5-en-3-one

This process avoids the use of hazardous reagents like chlorosulfonyl isocyanate and minimizes waste.

Functionalization to Form the Carbaldehyde Derivative

Hydroformylation or Oxidation

The key step to introduce the aldehyde group at the 5-position involves oxidation or hydroformylation of the bicyclic lactam:

  • Hydroformylation :

    • Catalyzed by rhodium complexes with phosphine ligands.
    • Conditions: Mild temperatures (around 25°C), high selectivity for aldehyde formation at the 5-position.
  • Oxidation :

    • Use of mild oxidants such as PCC (Pyridinium chlorochromate) or Dess–Martin periodinane to selectively oxidize the 5-position to aldehyde.

Stereoselective Hydroformylation

Recent advances have enabled asymmetric hydroformylation, allowing for stereoselective synthesis of the aldehyde with high enantiomeric purity, as described in patent WO2011150205A2.

Data Table: Summary of Preparation Methods

Step Method Reagents Conditions Yield Notes
1 Diels-Alder cycloaddition Cyclopentadiene + Methanesulfonyl cyanide -20°C to +40°C, dichloromethane ~70-80% Efficient, scalable
2 Hydrolysis of sulfonyl group Acidic hydrolysis (acetic acid) Reflux >85% Minimizes waste
3 Stereoselective hydroformylation Rhodium catalyst + syngas Mild temperature, pressure High enantioselectivity Asymmetric synthesis
4 Coupling with pyrimidine Nucleophilic substitution Basic conditions Variable Purification critical

Research Findings and Notes

  • The process described in patent EP0508352B1 emphasizes the use of inexpensive starting materials and environmentally benign conditions, with hydrolysis performed in the presence of acids like acetic acid to improve yield and purity.
  • Patent WO2011150205A2 discusses asymmetric hydroformylation, highlighting the importance of chiral catalysts for stereoselective aldehyde synthesis.
  • Literature indicates that the route starting from cyclopentadiene and methanesulfonyl cyanide is favored for its simplicity and high yield, avoiding hazardous reagents like chlorosulfonyl isocyanate.
  • Recent advances focus on stereoselectivity and functional group compatibility, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in the development of biochemical assays and as a probe for studying biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analog: 5-(2-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carbaldehyde

Key Differences and Similarities

  • Core Heterocycle: The furan ring in 5-(2-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carbaldehyde (C11H13NO2, MW 191.23) is electron-rich compared to the pyrimidine core in the target compound. This difference impacts solubility, with pyrimidines generally less soluble in polar solvents due to stronger intermolecular interactions.
  • Functional Groups : Both compounds feature a carbaldehyde group, but the position varies (furan-2-carbaldehyde vs. pyrimidine-5-carbaldehyde). This alters electronic distribution, as seen in IR spectra (carbaldehyde C=O stretch ~1,700 cm⁻¹) .
  • Synthetic Routes : The furan derivative may be synthesized via formylation of a preformed bicyclic amine-furan system, whereas the pyrimidine analog likely requires nucleophilic substitution or cyclocondensation strategies involving pyrimidine precursors .

Thiazolo[3,2-a]pyrimidine Derivatives (Compounds 11a, 11b)

Key Differences

  • Core Structure: Compounds 11a and 11b (e.g., C20H10N4O3S, MW 386) contain a thiazolo[3,2-a]pyrimidine fused ring system, which introduces sulfur and additional carbonyl groups.
  • Substituents: The benzylidene and cyano groups in 11a/b provide distinct electronic profiles. For example, the 4-cyano substituent in 11b (C22H17N3O3S, MW 403) increases electron-withdrawing effects, whereas the target compound’s carbaldehyde offers a reactive site for further derivatization.

Beta-Lactam Bicyclic Systems (e.g., Azabicyclo[3.2.0]heptanes)

Key Differences

  • Bicyclic Framework : Beta-lactams like (2S,5R,6R)-3,3-dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid feature a strained four-membered lactam ring, conferring antibiotic activity. In contrast, the target compound’s azabicyclo[2.2.1]heptane system is less strained and lacks inherent antibacterial properties.
  • Functionalization : Beta-lactams often include amide and carboxylic acid groups for biological targeting, while the pyrimidine-carbaldehyde system prioritizes electrophilic reactivity for covalent binding or cross-coupling reactions.

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Core Structure Molecular Formula Molecular Weight Key Functional Groups Notable Spectral Data (IR/NMR)
Target Compound Pyrimidine C10H12N4O 204.23 Carbaldehyde, Azabicyclo C=O stretch ~1,700 cm⁻¹ (IR)
5-(2-Azabicyclo[...]furan-2-carbaldehyde Furan C11H13NO2 191.23 Carbaldehyde, Azabicyclo C=O stretch ~1,710 cm⁻¹ (IR)
Compound 11a (Thiazolo-pyrimidine) Thiazolo[3,2-a]pyrimidine C20H10N4O3S 386.37 Cyano, Benzylidene 2,219 cm⁻¹ (CN), 7.94 ppm (=CH)

Biological Activity

2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, which includes a pyrimidine ring and an aldehyde functional group, suggests it could interact with various biological targets, influencing numerous biochemical pathways.

  • Molecular Formula : C11H13N3O
  • Molecular Weight : 203.24 g/mol
  • Structural Features : The bicyclic arrangement contributes to its unique reactivity and potential pharmacological properties.

Biological Activity Overview

Research indicates that 2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde exhibits significant biological activities, particularly in enzyme inhibition and receptor binding studies. Its structural similarities to other bioactive compounds suggest a potential role in therapeutic applications.

Enzyme Inhibition

Compounds with similar bicyclic structures have been shown to inhibit enzymes such as dipeptidyl peptidase-4 (DPP-4), which is crucial in the management of type 2 diabetes mellitus. For instance, derivatives of azabicyclo compounds have been synthesized and tested for their DPP-4 inhibitory activities, demonstrating promising results that could be extrapolated to the activity of 2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameIC50 (µM)Key Features
2-(7-Azabicyclo[2.2.1]heptan-7-yl)pyrimidine-5-carbaldehyde0.023–0.694Similar bicyclic structure, varied nitrogen placement
3-Azabicyclo[3.3.1]nonane derivatives0.051–0.212Different ring size, potential biological activity
Pyrrolidine derivatives0.017–0.095Known for high selectivity and low cytotoxicity

Study on Antiprotozoal Activity

A series of studies have been conducted on azabicyclo compounds for their antiprotozoal activity against parasites such as Plasmodium falciparum. The findings suggest that modifications in the pyrimidine scaffold significantly influence the efficacy of these compounds .

DPP-4 Inhibitors

Recent research focused on the design and synthesis of novel DPP-4 inhibitors based on azabicyclo frameworks has shown that these compounds can effectively modulate glucose metabolism, making them candidates for diabetes treatment .

The mechanism by which 2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde exerts its biological effects is likely through interaction with specific receptors or enzymes, leading to modulation of signaling pathways involved in metabolic regulation and cellular function.

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